molecular formula C5H11NS B6280449 (3S)-3-methylthiomorpholine CAS No. 1286768-72-6

(3S)-3-methylthiomorpholine

Cat. No.: B6280449
CAS No.: 1286768-72-6
M. Wt: 117.22 g/mol
InChI Key: KZZPRWYOUNLBQK-YFKPBYRVSA-N
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Description

(3S)-3-methylthiomorpholine is an organic compound that belongs to the class of thiomorpholines. Thiomorpholines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring. The this compound is characterized by the presence of a methyl group attached to the third carbon atom in the ring, with the sulfur atom positioned at the first carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-methylthiomorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chloropropyl methyl sulfide with ammonia or an amine in the presence of a base. The reaction proceeds through nucleophilic substitution, leading to the formation of the thiomorpholine ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-methylthiomorpholine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

(3S)-3-methylthiomorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-methylthiomorpholine involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiomorpholine ring can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound can modulate enzyme activity and receptor binding, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: The parent compound without the methyl group.

    4-methylthiomorpholine: A similar compound with the methyl group attached to the fourth carbon atom.

    Thiomorpholine-1,1-dioxide: An oxidized derivative with a sulfone group.

Uniqueness

(3S)-3-methylthiomorpholine is unique due to the specific positioning of the methyl group at the third carbon atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiomorpholine derivatives and contributes to its specific applications in research and industry.

Properties

CAS No.

1286768-72-6

Molecular Formula

C5H11NS

Molecular Weight

117.22 g/mol

IUPAC Name

(3S)-3-methylthiomorpholine

InChI

InChI=1S/C5H11NS/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3/t5-/m0/s1

InChI Key

KZZPRWYOUNLBQK-YFKPBYRVSA-N

Isomeric SMILES

C[C@H]1CSCCN1

Canonical SMILES

CC1CSCCN1

Purity

95

Origin of Product

United States

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